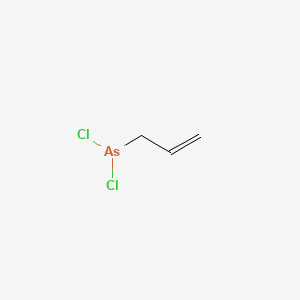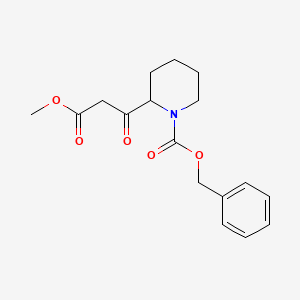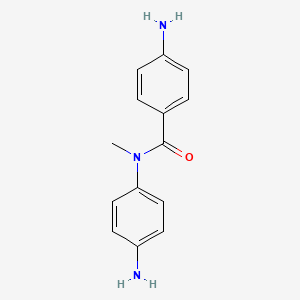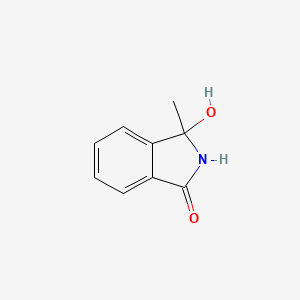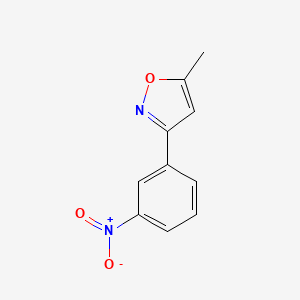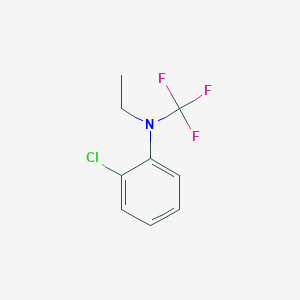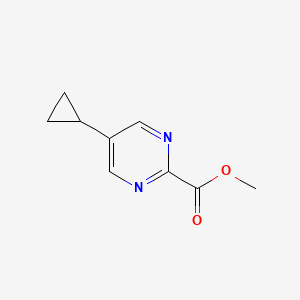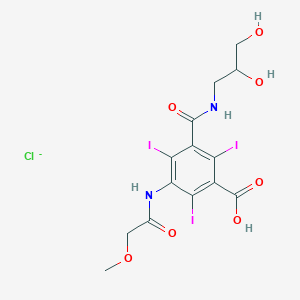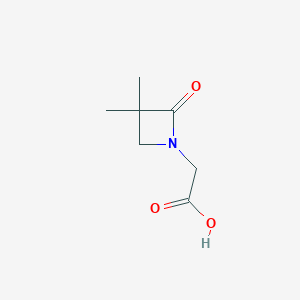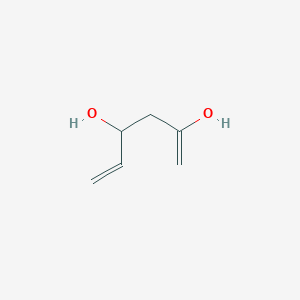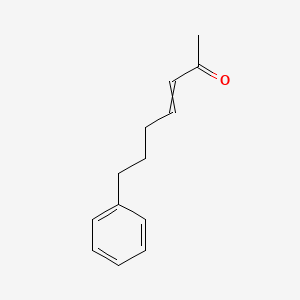
7-Phenyl-3-hepten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-3-hepten-2-one is an organic compound with the molecular formula C13H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a heptenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-3-hepten-2-one typically involves the aldol condensation reaction between benzaldehyde and 3-heptanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as solid-supported bases can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Phenyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzoic acid and heptanoic acid.
Reduction: 7-Phenyl-3-heptanol.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
7-Phenyl-3-hepten-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-3-hepten-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance myoblast differentiation by targeting membrane estrogen receptors and activating the Akt-mTOR and p38 MAPK-NF-κB signaling axes . These pathways play crucial roles in cellular differentiation and proliferation.
Comparación Con Compuestos Similares
3-Hepten-2-one: A structurally similar compound with a heptenyl chain but lacking the phenyl group.
Benzylideneacetone: Another ketone with a phenyl group but differing in the position of the double bond.
Uniqueness: 7-Phenyl-3-hepten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
33191-93-4 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
7-phenylhept-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3-4,6-8,10-11H,2,5,9H2,1H3 |
Clave InChI |
MVTGTJYBYWVRPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


